molecular formula C11H10N2O2 B2364267 1-(2-Methylphenyl)uracil CAS No. 23947-12-8

1-(2-Methylphenyl)uracil

Cat. No.: B2364267
CAS No.: 23947-12-8
M. Wt: 202.213
InChI Key: QFHQCBWONWBTGE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a 2-methylphenyl group attached to the uracil ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)uracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of uracil with 2-methylphenyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylphenyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)uracil involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The compound can also interact with cellular receptors or proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

    1-Phenyluracil: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2-Chlorophenyl)uracil: Contains a chlorine atom instead of a methyl group.

    1-(2-Methoxyphenyl)uracil: Features a methoxy group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)uracil is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-(2-methylphenyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHQCBWONWBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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